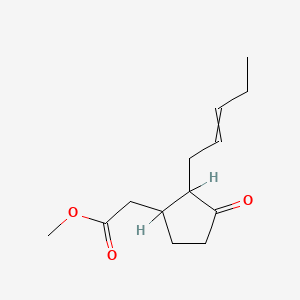
Resorcinol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless crystal that is soluble in water and various organic solvents such as ethanol and ether . The compound is primarily used as a labeling agent in chemical research to track atomic movements in reactions and as an internal reference material in nuclear magnetic resonance (NMR) experiments .
作用機序
Target of Action
Resorcinol-d4, a deuterated derivative of resorcinol, is expected to have similar targets as its parent compound, resorcinol . Resorcinol primarily targets skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .
Mode of Action
Resorcinol works by exerting a keratolytic activity, which helps to remove hard, scaly, or roughened skin . It is used as an antiseptic and disinfectant in topical pharmaceutical products . Although primarily indicated for topical application, resorcinol also possesses a well-documented anti-thyroidal activity .
Biochemical Pathways
Resorcinol can inhibit peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .
Result of Action
The molecular and cellular effects of resorcinol’s action are primarily observed in its keratolytic activity, which helps to remove hard, scaly, or roughened skin . In addition, it has been shown to inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .
Action Environment
The rate of biodegradation of resorcinol in an activated sludge treatment facility is dependent upon many factors, such as concentration and temperature . This suggests that environmental factors can influence the action, efficacy, and stability of resorcinol and its derivatives.
生化学分析
Biochemical Properties
Resorcinol-d4 plays a significant role in biochemical reactions. It exhibits a stable complexation with keratin-7 . The highly electronegative nature of oxygen atoms contributes effectively to the binding affinity of this compound towards keratin-7 . Docking analysis showed that the steric factor plays the major role in the keratolytic activity of this compound .
Cellular Effects
It is known that this compound has a notable change in the overall electronic properties of resorcinol upon the abstraction of the hydroxyl protons .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found that binding occurs between hydroxyl groups of this compound and phosphorus oxygen bonds (P–O) of the DNA skeleton . This interaction may influence enzyme activity, gene expression, and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits different rotameric configurations, which may influence its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be fully studied. It is known that this compound has potential hazards to human health, which may also apply to animal models .
Metabolic Pathways
It is known that this compound interacts with the DNA phosphate skeleton .
Transport and Distribution
It is known that this compound binds to the DNA phosphate skeleton, which may influence its localization or accumulation .
Subcellular Localization
It is known that this compound binds to the DNA phosphate skeleton, which may direct it to specific compartments or organelles .
準備方法
This compound is typically synthesized by reacting naturally occurring resorcinol with deuterated hydrogen oxide (D2O), replacing hydrogen atoms with deuterium atoms . This method ensures the incorporation of deuterium into the resorcinol molecule, resulting in the formation of this compound. Industrial production methods for resorcinol itself include the disulfonation of benzene followed by neutralization, acidification, extraction, and distillation .
化学反応の分析
Resorcinol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Substitution: Halogenation, alkylation, and acylation reactions can occur at the 2-, 4-, and 6-positions of the aromatic ring, facilitated by reagents
特性
CAS番号 |
751455-55-7 |
|---|---|
分子式 |
C₆H₂D₄O₂ |
分子量 |
114.14 |
同義語 |
1,3-Benzenediol-d4; 1,3-Dihydroxybenzene-d4; 3-Hydroxyphenol-d4; Resorcin-d4; Rezorsine-d4; Rodol RS-d4; m-Benzenediol-d4; m-Dihydroxybenzene-d4; m-Hydroquinone-d4; m-Hydroxyphenol-d4; m-Phenylenediol-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


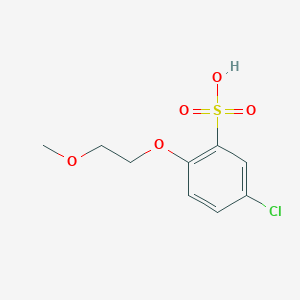
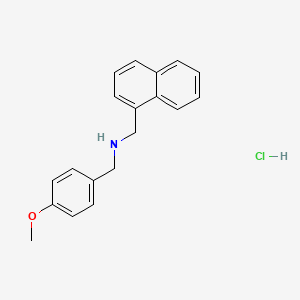
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
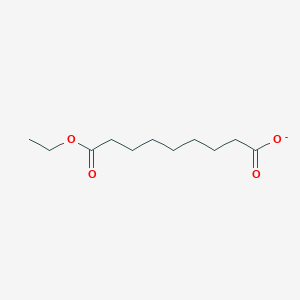
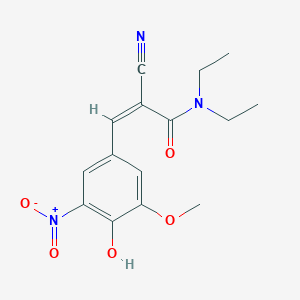

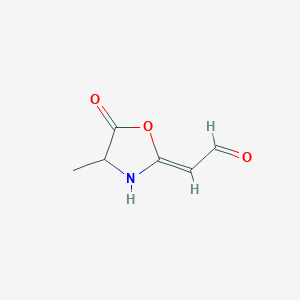

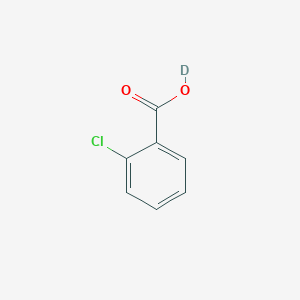
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)
